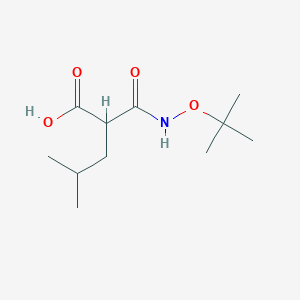
2-(tert-Butoxycarbamoyl)-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butoxycarbamoyl)-4-methylpentanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbamoyl)-4-methylpentanoic acid typically involves the protection of the amino group of 4-methylpentanoic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbamoyl)-4-methylpentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Deprotected amino acids.
Scientific Research Applications
2-(tert-Butoxycarbamoyl)-4-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug candidates.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbamoyl)-4-methylpentanoic acid involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for further functionalization of the amino group . This selective protection and deprotection mechanism is crucial in the synthesis of peptides and other complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butoxycarbamoyl)-3-methylbutanoic acid
- 2-(tert-Butoxycarbamoyl)-2-methylpropanoic acid
- 2-(tert-Butoxycarbamoyl)-4-ethylpentanoic acid
Uniqueness
2-(tert-Butoxycarbamoyl)-4-methylpentanoic acid is unique due to its specific structure, which includes a tert-butoxycarbonyl group attached to the amino group of 4-methylpentanoic acid. This structure provides stability under basic conditions and allows for selective deprotection under acidic conditions, making it a valuable compound in organic synthesis .
Properties
CAS No. |
608520-22-5 |
|---|---|
Molecular Formula |
C11H21NO4 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxycarbamoyl]pentanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-7(2)6-8(10(14)15)9(13)12-16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,13)(H,14,15) |
InChI Key |
ZDXVVRGNXUCVAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NOC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















